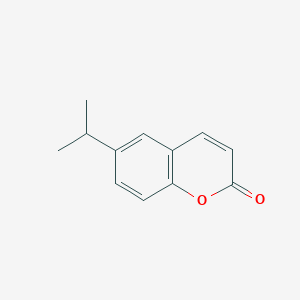![molecular formula C12H14ClNO3 B12598854 3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide CAS No. 650628-82-3](/img/structure/B12598854.png)
3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide is an organic compound with the molecular formula C12H14ClNO3 It is characterized by the presence of a chloro group, a dioxolane ring, and a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide typically involves a series of organic reactions. One common method includes the reaction of 4-(1,3-dioxolan-2-yl)aniline with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Aplicaciones Científicas De Investigación
3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Difenoconazole: A fungicide with a similar dioxolane ring structure.
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: Another compound with a dioxolane ring, used in organic synthesis.
Uniqueness
3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro group and dioxolane ring make it versatile for various chemical reactions and applications .
Propiedades
Número CAS |
650628-82-3 |
|---|---|
Fórmula molecular |
C12H14ClNO3 |
Peso molecular |
255.70 g/mol |
Nombre IUPAC |
3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C12H14ClNO3/c13-6-5-11(15)14-10-3-1-9(2-4-10)12-16-7-8-17-12/h1-4,12H,5-8H2,(H,14,15) |
Clave InChI |
GUCQLPMLBOOPCJ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=CC=C(C=C2)NC(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


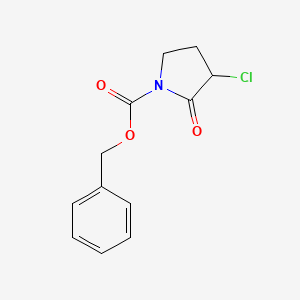
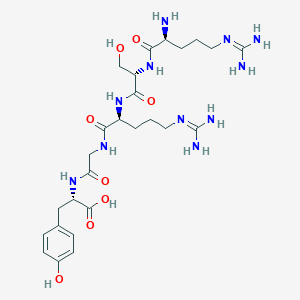
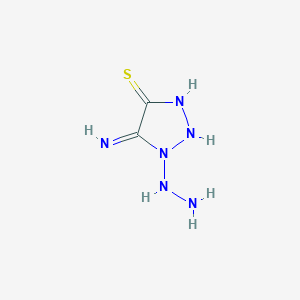
![2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598799.png)
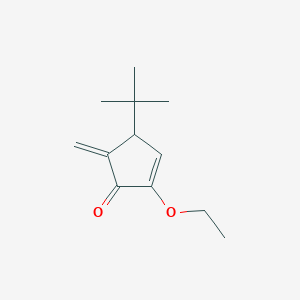
propanedinitrile](/img/structure/B12598815.png)
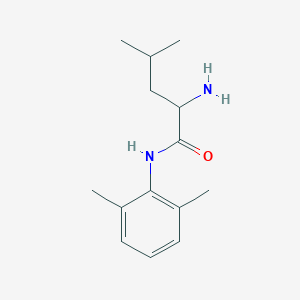
![2-Hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598832.png)

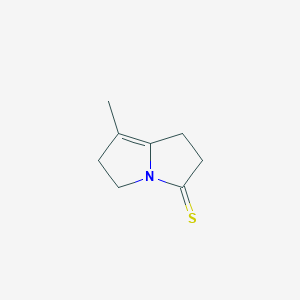
![3-Thiopheneacetamide,4-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-2-(4-propoxyphenyl)-](/img/structure/B12598862.png)
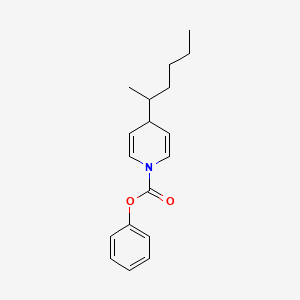
![N-[1-(4-Chlorophenyl)-3,3-dimethyl-1-oxobutan-2-yl]-2-methylbenzamide](/img/structure/B12598874.png)
